molecular formula C17H17FO B1327742 3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898779-26-5

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1327742
CAS No.: 898779-26-5
M. Wt: 256.31 g/mol
InChI Key: DNJWTKPPBNXXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and two methyl groups on the benzene ring, making it a substituted propiophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products can include carboxylic acids or aldehydes.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The presence of the methyl groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone
  • 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone
  • 3-(3,4-Dimethylphenyl)-3’-chloropropiophenone

Uniqueness

3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone is unique due to the specific positioning of the fluorine atom and the methyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJWTKPPBNXXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644841
Record name 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-26-5
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.